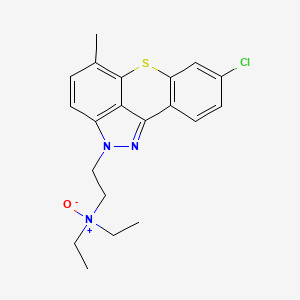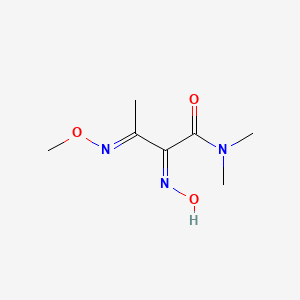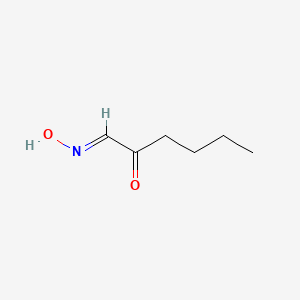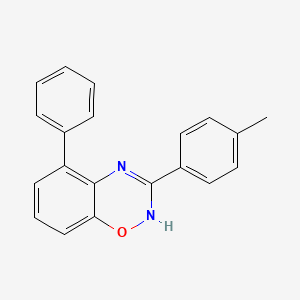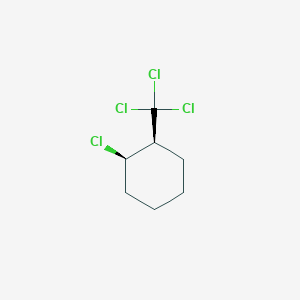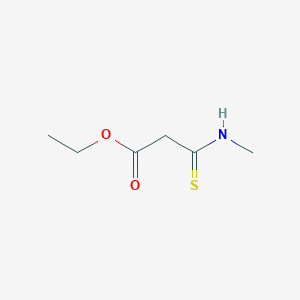
Propanoic acid, 3-(methylamino)-3-thioxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-(methylamino)-3-thioxo-, ethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of a propanoic acid backbone with a methylamino and thioxo group attached, making it a unique and interesting molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(methylamino)-3-thioxo-, ethyl ester typically involves the esterification of propanoic acid derivatives with appropriate alcohols. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is also common to accelerate the reaction rate .
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3-(methylamino)-3-thioxo-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Substitution: Nucleophilic substitution reactions often use reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Hydrolysis: Produces propanoic acid and ethanol.
Reduction: Produces the corresponding alcohols.
Substitution: Produces various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanoic acid, 3-(methylamino)-3-thioxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-(methylamino)-3-thioxo-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems . The presence of the methylamino and thioxo groups can also influence its binding affinity and specificity towards certain molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- Propanoic acid, 3-methoxy-, ethyl ester
- Propanoic acid, 3-ethoxy-, ethyl ester
- 3-(Methylthio)propanoic acid ethyl ester
Uniqueness
Propanoic acid, 3-(methylamino)-3-thioxo-, ethyl ester is unique due to the presence of both methylamino and thioxo groups, which are not commonly found together in similar esters. These functional groups can impart distinct chemical and biological properties, making this compound valuable for specific applications in research and industry.
Propiedades
Número CAS |
56409-14-4 |
|---|---|
Fórmula molecular |
C6H11NO2S |
Peso molecular |
161.22 g/mol |
Nombre IUPAC |
ethyl 3-(methylamino)-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C6H11NO2S/c1-3-9-6(8)4-5(10)7-2/h3-4H2,1-2H3,(H,7,10) |
Clave InChI |
QRDFFSFSZHGYOR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=S)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-yl (hexyloxy)acetate](/img/structure/B14630676.png)
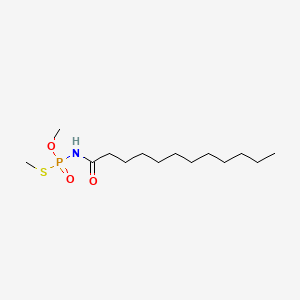

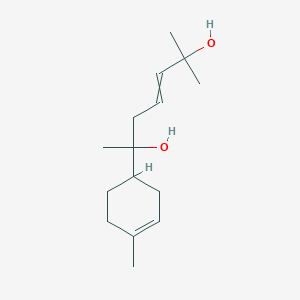

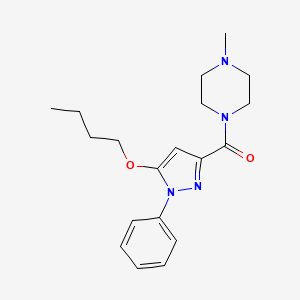
![1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one](/img/structure/B14630705.png)
